

(-)-Ketoconazole-d3 CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Ketoconazole-d3

Cat. No.: B12400292

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An In-Depth Technical Guide to **(-)-Ketoconazole-d3**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ketoconazole-d3 is the deuterated analog of (-)-ketoconazole, a potent antifungal agent. Its primary application in a research and drug development setting is as an internal standard for the quantification of ketoconazole in biological samples using mass spectrometry-based assays. This guide provides a comprehensive overview of the technical details of **(-)-Ketoconazole-d3**, including its chemical properties, mechanism of action, and detailed experimental protocols for its use.

Chemical and Physical Properties

(-)-Ketoconazole-d3 is a stable, isotopically labeled version of (-)-ketoconazole, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution results in a molecular weight increase that is readily distinguishable by mass spectrometry, making it an ideal internal standard.

Table 1: Quantitative Data for **(-)-Ketoconazole-d3**

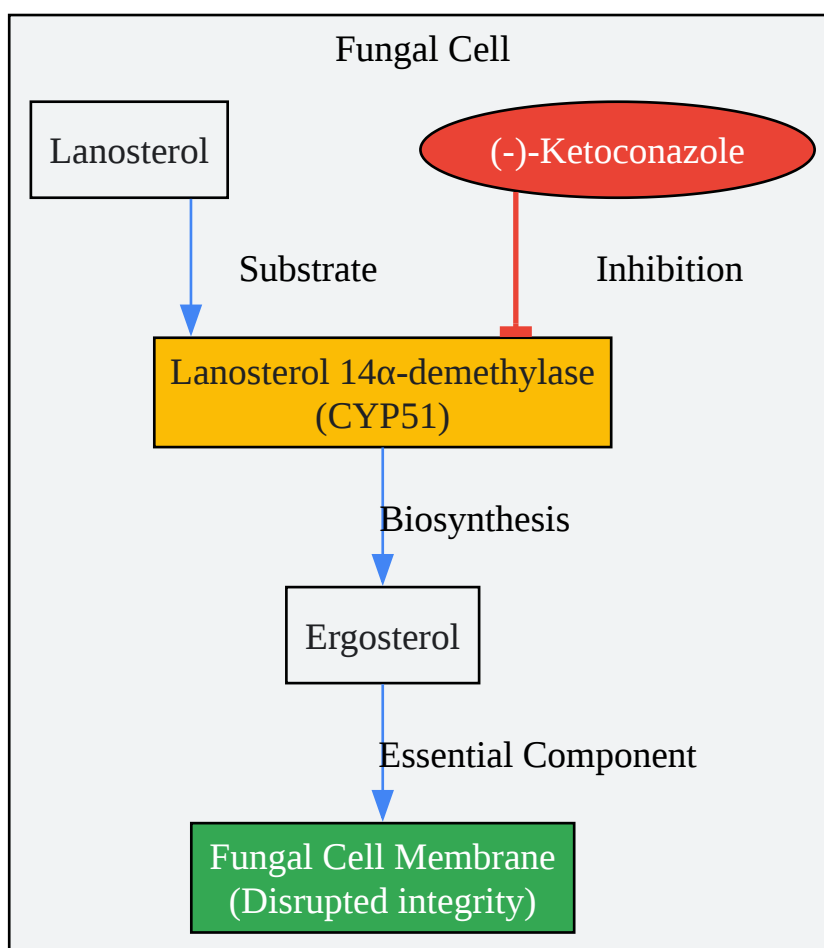
Property	Value	Source(s)
CAS Number	1217766-70-5	[1][2]
Unlabeled CAS Number	65277-42-1	[2][3]
Molecular Formula	C ₂₆ H ₂₅ D ₃ Cl ₂ N ₄ O ₄	[1][2][3]
Molecular Weight	534.5 g/mol	[1][3][4]
Purity	>95% (HPLC)	[2]
Deuterated Forms	≥99% (d ₁ -d ₃)	[1]
Solubility	Chloroform: slightly soluble, Methanol: slightly soluble	[1]
Storage Temperature	-20°C	[2]
IC ₅₀ (CYP51)	0.031-8 µg/ml (for unlabeled ketoconazole against various fungal strains)	[1]
IC ₅₀ (human CYP3A4)	0.54 µM (for unlabeled ketoconazole)	[1]

Mechanism of Action and Signaling Pathways

The mechanism of action of ketoconazole, and by extension its deuterated analog, involves the inhibition of cytochrome P450 enzymes.

Antifungal Activity: Inhibition of Fungal CYP51

Ketoconazole exerts its antifungal effect by inhibiting lanosterol 14 α -demethylase, a fungal cytochrome P450 enzyme (CYP51).[1][5][6] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[5][7] By disrupting ergosterol synthesis, ketoconazole increases fungal cell membrane permeability, leading to the arrest of fungal growth.[7][8]

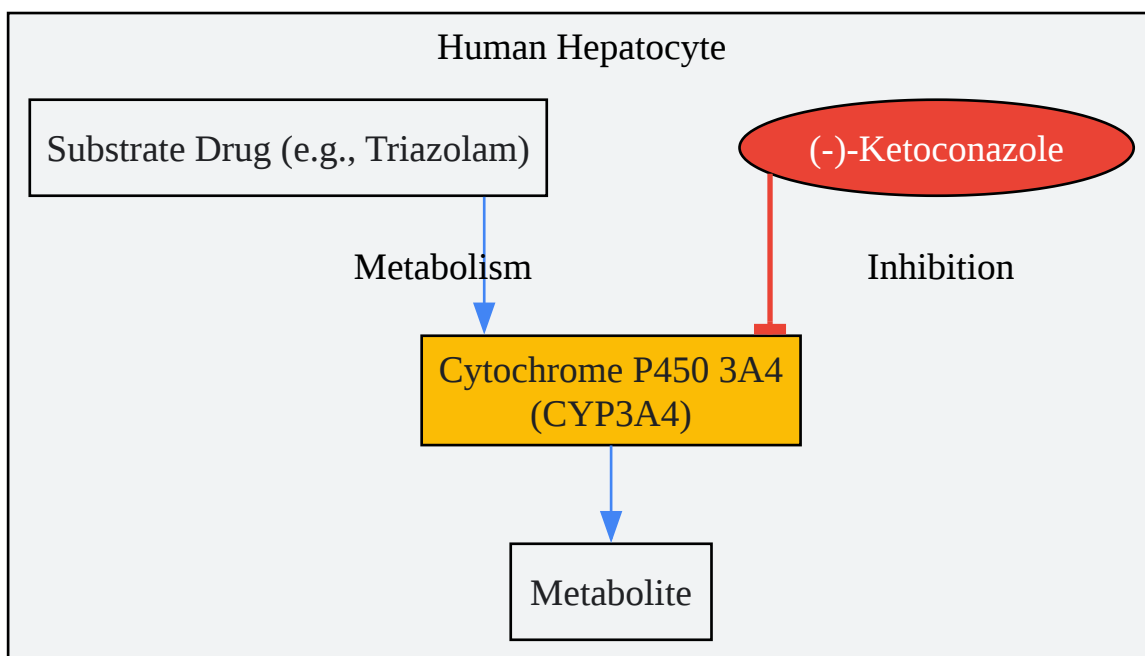


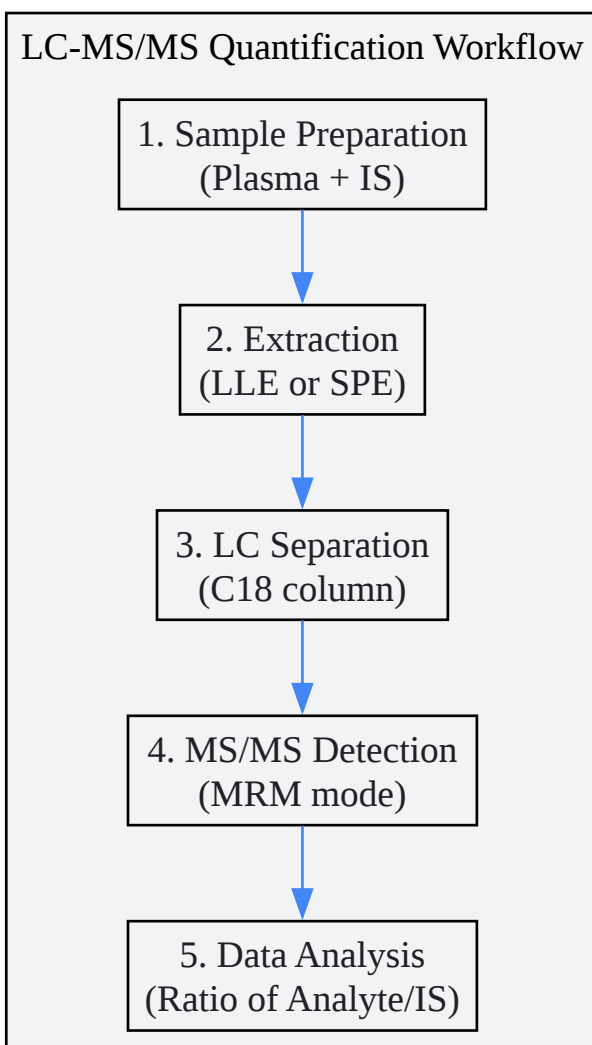
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Figure 1. Mechanism of antifungal action of (-)-Ketoconazole.

Human Cytochrome P450 Inhibition: CYP3A4

In humans, ketoconazole is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a wide range of drugs.[1][9] This inhibition is the basis for significant drug-drug interactions.[9] The (-)-enantiomer of ketoconazole appears to be a more potent inhibitor of CYP3A4 than the (+)-enantiomer.[9]





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- To cite this document: BenchChem. [(–)-Ketoconazole-d3 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400292#ketoconazole-d3-cas-number-and-molecular-formula]

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